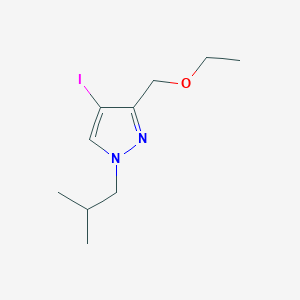

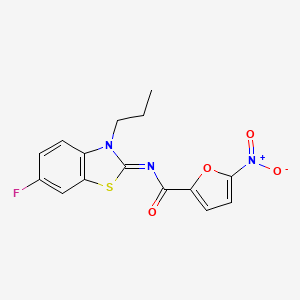

![molecular formula C21H19N3OS B2862718 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-18-5](/img/structure/B2862718.png)

3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolo[3,2-d]pyrimidin-4-ones are a class of compounds that have been studied for their potential biological activities . They are derivatives of 7-deazaadenine and can be synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .

Synthesis Analysis

The synthesis of similar compounds, such as substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, has been achieved through Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the formation of new bonds at the reactive sites on the pyrrolo[2,3-d]pyrimidine core .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the pyrrolo[2,3-d]pyrimidine core .科学的研究の応用

Antimicrobial Activity

Compounds derived from thieno[2,3-d]pyrimidines, such as the subject compound, have been found to exhibit antimicrobial activity. Specifically, derivatives have shown effectiveness against Pseudomonas aeruginosa , with activity comparable to the reference drug streptomycin . This suggests potential for the compound in the development of new antimicrobial agents.

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and evaluated as potential antitubercular agents. Some compounds within this class demonstrated significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , indicating that our compound may also possess antitubercular properties .

Cancer Research: EZH2 Inhibition

Substituted thieno[3,2-d]pyrimidine derivatives, structurally related to our compound, have been synthesized as inhibitors of EZH2, an enzyme involved in cancer progression. These compounds showed antiproliferative activity against various cancer cell lines, suggesting a potential application in cancer therapeutics .

Central Nervous System Disorders

Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which share a core structure with the compound , have been used as intermediates in the synthesis of GABA B receptor modulators. These modulators are potentially useful for treating central nervous system disorders .

Liquid-Phase Combinatorial Synthesis

The amides of thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be synthesized from compounds like ours, are suitable for liquid-phase combinatorial synthesis. This technique is valuable for rapidly generating diverse libraries of compounds for drug discovery .

Pharmacological Research

Thieno[2,3-d]pyrimidines have been associated with a variety of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antioxidant effects. The compound in focus could be a candidate for further pharmacological research exploring these activities .

作用機序

Target of Action

Similar compounds, such as substituted thieno[2,3-d]pyrimidin-4(3h)-ones, have been found to exhibit significant antimycobacterial activity against mycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar biochemical pathways in Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions could potentially lead to changes in the biochemical pathways within the target organism, resulting in antimicrobial effects .

Biochemical Pathways

This suggests that the compound may interfere with essential biochemical pathways in bacteria, such as protein synthesis or cell wall synthesis .

Result of Action

The result of the compound’s action is likely to be the inhibition of growth or death of the target organism. For instance, similar compounds have been found to exhibit significant antimycobacterial activity .

将来の方向性

特性

IUPAC Name |

3-benzyl-2-ethylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-2-26-21-23-18-17(16-11-7-4-8-12-16)13-22-19(18)20(25)24(21)14-15-9-5-3-6-10-15/h3-13,22H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZAWILIGXUEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)

![Benzo[d]thiazol-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862639.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)

![2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862650.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)

![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)